molecular formula C11H7ClN2O B13679724 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B13679724
M. Wt: 218.64 g/mol
InChI Key: UGKCARZIBACHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Utilizes reducing agents to remove oxygen functionalities or introduce hydrogen.

    Substitution: Involves the replacement of a functional group with another group.

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrazines
  • Pyrazolo[1,5-c]pyrimidines
  • 2-Thio-containing pyrimidines

Comparison: 8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of a furan ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

8-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7ClN2O/c12-8-3-1-5-14-7-9(13-11(8)14)10-4-2-6-15-10/h1-7H

InChI Key

UGKCARZIBACHPB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=CO3

Origin of Product

United States

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